molecular formula C9H8BrClO2 B1434680 Methyl 4-bromo-3-chloro-5-methylbenzoate CAS No. 1427440-34-3

Methyl 4-bromo-3-chloro-5-methylbenzoate

Cat. No. B1434680
CAS RN: 1427440-34-3
M. Wt: 263.51 g/mol
InChI Key: ZFSKUMOQQAAPJO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-3-chloro-5-methylbenzoate” is represented by the InChI code 1S/C9H8BrClO2/c1-5-3-6 (9 (12)13-2)4-7 (11)8 (5)10/h3-4H,1-2H3 . This indicates the presence of bromine, chlorine, and methyl ester groups in the benzene ring.


Physical And Chemical Properties Analysis

“Methyl 4-bromo-3-chloro-5-methylbenzoate” is a powder that is stored at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 4-bromo-3-chloro-5-methylbenzoate serves as a key intermediate in the synthesis of complex organic compounds. For example, it has been utilized in the improved preparation of spiro compounds, demonstrating its role in facilitating the synthesis of chemically and pharmacologically significant structures without the formation of undesired ortho-products (Liu et al., 2013). Furthermore, it acts as a crucial intermediate in the synthesis of anti-cancer drugs by inhibiting thymidylate synthase, showcasing its potential in medicinal chemistry applications (Cao Sheng-li, 2004).

Molecular Structure and Analysis

  • The compound has also been a subject of study in the context of molecular structure and analysis. For instance, research on derivatives like 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, synthesized from similar chemical structures, provides insights into the crystal structure, vibrational wavenumbers, and hyperpolarizability. These studies contribute to understanding the electronic and geometric configurations that underpin the reactivity and properties of such compounds (Chidan Kumar et al., 2014).

Photophysical Properties

  • The photophysical properties of related compounds, such as chloro(4-methylpent-3-en-1-ynyl)carbene, derived from the general class of methylbenzoates, have been extensively studied. These investigations reveal details about IR spectra, structure, photochemical transformations, and reactions with alkenes. Such studies are critical for applications in photodynamic therapy, where the understanding of photophysical behavior is essential for the design of effective treatments (Gvozdev et al., 2021).

Antimicrobial Activity

  • Additionally, derivatives of Methyl 4-bromo-3-chloro-5-methylbenzoate have been investigated for their antimicrobial activities. For instance, novel compounds synthesized from similar chemical frameworks have been tested for antitubercular and antimicrobial properties, highlighting the potential of these derivatives in contributing to the development of new therapeutic agents (Popat et al., 2004).

Mechanism of Action

The mechanism of action of “Methyl 4-bromo-3-chloro-5-methylbenzoate” is not specified in the available resources . As a research chemical, its mechanism of action would depend on the specific context of its use.

Safety and Hazards

“Methyl 4-bromo-3-chloro-5-methylbenzoate” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-bromo-3-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSKUMOQQAAPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-chloro-5-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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